CC 5079 is a synthetic compound recognized for its potent antitumor properties. It serves primarily as an inhibitor of tubulin polymerization and tumor necrosis factor-alpha production, making it a candidate for cancer treatment. The compound has demonstrated significant efficacy against various cancer cell lines, with an inhibitory concentration (IC50) ranging from 4.1 to 50 nanomolar, indicating its high potency in inhibiting cell proliferation .
CC 5079 is classified as a combretastatin analogue, derived from natural products known for their anticancer activities. It is synthesized from readily available starting materials, specifically targeting the structural features that enhance its biological activity . The compound falls under the category of small-molecule inhibitors, which are crucial in cancer therapy due to their ability to interfere with specific cellular processes.
The synthesis of CC 5079 involves several steps, beginning with the preparation of 3,4,5-trimethoxybenzaldehyde. This compound undergoes a series of reactions including olefination and subsequent coupling reactions to form the final product. The key steps in the synthesis are as follows:
The molecular structure of CC 5079 features a core structure similar to that of combretastatin, characterized by a dimethoxyphenyl moiety. The structural formula can be represented as follows:
Key structural data include:
CC 5079 exhibits significant reactivity due to its functional groups. Its primary chemical reactions include:
These reactions highlight the compound's mechanism of action as it interferes with critical cellular processes involved in cancer proliferation.
The mechanism by which CC 5079 exerts its antitumor effects involves multiple pathways:
This multifaceted action makes CC 5079 a promising candidate for further development in cancer therapies.
CC 5079 possesses distinct physical and chemical properties:
These properties are essential for understanding the compound's behavior in biological systems and its potential formulations for therapeutic use.
CC 5079 is primarily explored for its applications in oncology due to its ability to inhibit tumor growth effectively. Its potential uses include:
The ongoing research into CC 5079 aims to refine its applications further and explore combination therapies that could enhance its efficacy against resistant cancer types .
CC-5079 represents a structurally novel synthetic compound with a unique polypharmacological profile targeting multiple oncogenic pathways. Its antitumor efficacy stems from concurrent modulation of cytoskeletal dynamics, cyclic nucleotide signaling, phosphatase expression, and inflammatory cytokine cascades—converging to induce potent cell cycle arrest and apoptosis.
CC-5079 exerts dual antagonism against tubulin polymerization and phosphodiesterase-4 (PDE4), a combination rarely observed in single-agent therapeutics. This bifunctionality underpins its broad-spectrum cytotoxicity:
Table 1: Comparative IC50 Values of CC-5079 and Derivatives
Activity | CC-5079 | Derivative 28 | Derivative 45 |
---|---|---|---|
Tubulin Polymerization | ~1 μM | ~1 μM | Not reported |
PDE4 Inhibition | 270 nM | 54 nM | Not reported |
HCT-116 Cell Viability | 4.1–50 nM | 34 nM | Similar to lead |
CC-5079 transcriptionally upregulates mitogen-activated protein kinase phosphatase-1 (MKP1), a dual-specificity phosphatase that deactivates mitogen-activated protein kinases (MAPKs) by dephosphorylating threonine and tyrosine residues:
TNF-α is a master inflammatory cytokine that promotes tumor survival, angiogenesis, and metastasis. CC-5079 disrupts this axis via:
CC-5079 triggers irreversible G2/M arrest and mitochondrial apoptosis through coordinated molecular events:
Table 2: Apoptotic Mechanisms Induced by CC-5079 vs. Natural Inducers
Mechanistic Feature | CC-5079 | Genistein [4] | Curcumin [8] |
---|---|---|---|
Primary Cell Cycle Arrest | G2/M | G2/M | G2/M |
Cyclin Modulation | Cyclin B1 ↓ | Cyclin A ↓, Cyclin B1 ↓ | Not reported |
CDK Inhibitor | p21CIP1/WAF1 ↑ | p21CIP1/WAF1 ↑ | p53-dependent pathways |
Mitochondrial Pathway | Bax/Bcl-2 ↑, Cytochrome c ↑ | Bax/Bcl-2 ↑, Cytochrome c ↑ | Bax/Bcl-2 ↑ |
Caspase Activation | Caspase-3/-9 ↑ | Caspase-3/-8/-9 ↑ | Caspase-3/-9 ↑ |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.:
CAS No.: 129725-38-8